Chemical properties of acetic acid copper(2+) salt hydrate for coordination chemistry
Chemical properties of acetic acid copper(2+) salt hydrate for coordination chemistry
[1]
Executive Summary
Copper(II) acetate monohydrate (
This guide moves beyond basic stoichiometry to explore the electronic and structural mechanics that make this compound a linchpin in Metal-Organic Framework (MOF) synthesis, catalysis, and metallodrug development.
Structural & Electronic Architecture
The "Paddlewheel" Dimer
Unlike common copper salts (e.g.,
-
Equatorial Plane: Four acetate ligands bridge two Copper(II) centers in a
configuration.[1] -
Axial Positions: Occupied by water molecules (labile ligands), creating a square pyramidal geometry around each Cu atom.[1]
-
Metal-Metal Interaction: The Cu-Cu distance is ~2.62 Å, slightly longer than in metallic copper (2.56 Å), yet it facilitates strong electronic communication.[1]
Magnetic Anomalies (Antiferromagnetism)
The compound is a classic system for studying superexchange .[1]
-
Mechanism: The unpaired electron in the
orbital of each Cu(II) ion couples via the -orbitals of the bridging acetate oxygen atoms.[2] -
Result: The spins align antiparallel, leading to a singlet ground state (
) and a thermally accessible triplet state ( ).[1] -
Implication: At room temperature, the magnetic moment (
B.M.) is significantly lower than the spin-only value for a ion (1.73 B.M.), and it drops to near zero at <90 K.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Formula | Dimeric unit is the reactive species.[1] | |
| Cu-Cu Distance | 2.617(1) Å | Indicates metal-metal interaction (non-bonding).[1] |
| Cu-O (Acetate) | 1.97 Å | Strong equatorial bonding.[1] |
| Cu-O (Water) | 2.20 Å | Weak axial bonding (labile site).[1] |
| Magnetic Moment | ~1.40 B.M. (298 K) | Diagnostic of dimeric structure.[1] |
| Solubility | Soluble in water, alcohols; slightly in ether. | Solvent choice dictates monomer/dimer equilibrium.[1] |
| Coupling Constant (-2J) | ~290–300 cm⁻¹ | Measure of antiferromagnetic strength.[1][2][3] |
Coordination Dynamics & Reactivity[1]
The reactivity of copper acetate is defined by the lability of its ligands. It offers three distinct pathways for chemical modification, visualized below.
Divergent Reactivity Pathways[1]
Figure 1: The divergent reactivity of Copper(II) Acetate.[1] The pathway chosen depends on the denticity and acidity of the incoming ligand.
Experimental Protocols
Protocol A: Synthesis of HKUST-1 (MOF)
Objective: Utilize the pre-formed paddlewheel SBU to generate a high-surface-area Metal-Organic Framework (Cu-BTC).[1]
-
Why Acetate? Using nitrate or sulfate salts requires in-situ deprotonation and assembly of the copper dimer. Starting with acetate provides the pre-assembled SBU, leading to faster nucleation and smaller, more uniform crystals [1].
Workflow:
-
Precursor Preparation: Dissolve Copper(II) acetate monohydrate (0.87 g) in 25 mL of deionized water/ethanol (1:1 v/v).
-
Linker Solution: Dissolve Trimesic acid (H₃BTC) (0.50 g) in 25 mL of ethanol.
-
Mixing: Add the linker solution to the copper solution under vigorous stirring at Room Temperature (RT).
-
Reaction: Stir for 24 hours. A turquoise precipitate will form rapidly.[1]
-
Note: For larger single crystals, use solvothermal synthesis (hydrothermal bomb) at 120°C for 12 hours.[1]
-
-
Purification: Centrifuge and wash with ethanol (3x) to remove unreacted acid.
-
Activation: Dry at 100°C under vacuum for 12 hours to remove solvent from the pores.
Validation:
-
XRD: Confirm peaks at
(characteristic of HKUST-1). -
Porosity: BET surface area should exceed 1000
.[1]
Protocol B: Ligand Exchange (Synthesis of cis-Bis(glycinato)copper(II))
Objective: Demonstrate the breaking of the dimer to form a thermodynamically stable chelate complex.
Workflow:
-
Dissolution: Dissolve 2.0 g of Copper(II) acetate monohydrate in 25 mL hot water (~70°C). Solution turns dark blue-green.[1]
-
Ligand Addition: Add 1.5 g of Glycine dissolved in 10 mL hot water.
-
Reaction: Add 25 mL of 95% ethanol. The solution will shift to a deep blue violet.
-
Crystallization: Cool the mixture on ice. Needle-like crystals of the cis-isomer precipitate (kinetically favored).[1]
-
Note: Refluxing for >1 hour favors the conversion to the trans-isomer (platelets).[1]
-
-
Filtration: Vacuum filter and wash with cold ethanol.
Mechanism:
The glycine amino group (
Applications in Drug Development[1]
Copper complexes are emerging as potent anticancer agents, often outperforming platinum drugs (cisplatin) in overcoming resistance.[1] Copper(II) acetate is the primary starting material for these syntheses.[1]
Mechanism of Action: Redox Cycling & ROS Generation
Copper(II) complexes are "pro-drugs" that require reduction to Cu(I) in the cellular environment to become active.[1]
The Pathway:
-
Uptake: The complex enters the cell (often via hCtr1 transporter).[1]
-
Reduction: Intracellular reductants (Glutathione/GSH) reduce Cu(II)
Cu(I).[1] -
Fenton-like Chemistry: Cu(I) reacts with molecular oxygen or hydrogen peroxide to generate Reactive Oxygen Species (ROS) (Superoxide
, Hydroxyl radical ).[1] -
Damage: ROS attack DNA and mitochondrial membranes, triggering apoptosis.[1]
Figure 2: The redox cycling mechanism of Copper(II) anticancer drugs.[1]
Critical Design Parameter: Stability
When designing Cu-drugs from acetate precursors, the ligand choice is critical.
-
Too Stable: The complex will not reduce to Cu(I) (inactive).[1]
-
Too Labile: The copper dissociates before reaching the tumor, causing systemic toxicity (neurotoxicity/hepatotoxicity).[1]
-
Optimal: Ligands like Thiosemicarbazones or Phenanthrolines provide the "Goldilocks" stability window (
).[1]
References
-
Morphology Control in HKUST-1 Synthesis: Majchrzak, M. et al.[1] "Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors." Materials 18(3), 676 (2025).[1][5]
-
Magnetic Properties & Structure: Elmali, A.[1] "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure." Turkish Journal of Physics 24, 667–672 (2000).[1][6]
-
Anticancer Mechanisms (ROS): Schoeberl, A. et al.[1] "Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds."[1][7] Redox Biology (2025).[1]
-
Ligand Exchange Protocols: Abdullah, A. "Preparation of cis- and trans-bis(glycinato)copper(II) monohydrate."[1][4][8] One Part of Chemistry (2013).[1][4]
-
General Properties & Safety: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8895, Copper(II) acetate."[1]
Sources
- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]
- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]
